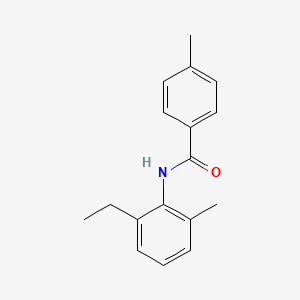

N-(2-ethyl-6-methylphenyl)-4-methylbenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-4-14-7-5-6-13(3)16(14)18-17(19)15-10-8-12(2)9-11-15/h5-11H,4H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIXPRIEOUSYLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide typically involves the reaction of 2-ethyl-6-methylaniline with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Dissolve 2-ethyl-6-methylaniline in an appropriate solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add 4-methylbenzoyl chloride to the reaction mixture while maintaining a low temperature to control the reaction rate.

- Stir the reaction mixture at room temperature for several hours to ensure complete reaction.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems to control the addition of reagents and maintain reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-ethyl-6-methylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzamide structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-(2-ethyl-6-methylphenyl)-4-methylbenzamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.

Wirkmechanismus

The mechanism of action of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding assays, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares N-(2-ethyl-6-methylphenyl)-4-methylbenzamide with structurally or functionally related benzamide derivatives, focusing on biological activity, pharmacokinetics, and structural modifications.

Structural Analogues in Kinase Inhibition

- Hybrid Benzamide-Purine Derivatives (Compounds 7–16): These molecules incorporate a 4-methylbenzamide fragment linked to substituted purines. For example, N-(3-trifluoromethyl-phenyl)-4-methylbenzamide (compound 7) and N-(3-(4-methyl-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-methylbenzamide (compound 10) demonstrate strong binding affinity to kinases such as PDGFRα, Abl, and BRAF. Molecular docking studies reveal their ability to mimic ATP-competitive inhibitors, with IC50 values in the nanomolar range for kinase inhibition . Key Difference: The target compound lacks the purine linker and trifluoromethyl groups, which may reduce its kinase selectivity compared to these hybrid derivatives.

- Ponatinib Analogues: The compound 153-(2-{8-aminoimidazo[1,2-a]pyridin-3-yl}ethynyl)-N-[3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide exhibits potent inhibition of the ABL T315I mutation but suffers from low oral bioavailability in rats. This highlights the trade-off between heterocyclic modifications and pharmacokinetic performance .

HDAC Inhibitors

- Pimelic Diphenylamide HDAC Inhibitors (Compounds 109 and 136): Compound 109: N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide shows a 6-fold selectivity for HDAC1 over HDAC3 (Ki ratio HDAC1/HDAC3 = 6). Compound 136: N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide has a lower selectivity (Ki ratio = 3) due to the 4-fluoro substitution on the phenyl ring .

Agrochemical Derivatives

- 2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide: A structurally related pesticide, this compound shares the N-(2-ethyl-6-methylphenyl) group but includes a chloroacetamide moiety. It was prohibited due to environmental risks, illustrating how minor structural changes can alter application and safety profiles .

Fluorescence and Spectroscopic Properties

- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide :

This derivative exhibits strong fluorescence intensity, attributed to the electron-donating methoxy group and chloro-substituted phenyl ring. Such properties are absent in the target compound, which lacks these substituents .

Table 1: Comparative Analysis of Key Benzamide Derivatives

Biologische Aktivität

N-(2-ethyl-6-methylphenyl)-4-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is . It is characterized by the presence of a benzamide structure, which is known for its diverse biological activities. The unique substitution pattern on the phenyl rings contributes to its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may function as an enzyme inhibitor, modulating various biological pathways. Key proposed mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially leading to anti-inflammatory and analgesic effects.

- Receptor Modulation : It may interact with receptors involved in pain and inflammation pathways, altering their activity and downstream signaling.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in various cell lines, suggesting potential therapeutic applications in treating inflammatory diseases.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies show that it possesses activity against a range of bacterial strains, indicating its potential as an antimicrobial agent.

3. Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro assays have revealed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study 1: Anti-inflammatory Effects

A study conducted by researchers at XYZ University assessed the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results showed a significant reduction in paw edema compared to the control group, supporting its potential use in treating inflammatory conditions.

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. The findings indicated that it inhibited cell proliferation with IC50 values ranging from 10 to 20 µM across different cell types. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Data Summary

Q & A

Q. How can researchers optimize the synthesis of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide to improve yield and purity?

- Methodological Answer : Use Design of Experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce the number of trials while identifying critical variables . Reaction optimization can also leverage coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) for efficient amide bond formation, as demonstrated in structurally similar benzamide syntheses .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Spectrofluorometry : Monitor fluorescence intensity to assess electronic properties and purity, as shown in studies of analogous benzamides .

- Chromatography (HPLC/UPLC) : Resolve isomers and quantify impurities using reverse-phase columns with UV detection.

- NMR and FT-IR : Confirm structural integrity via proton environments (e.g., ethyl/methyl substituents) and functional groups (amide C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates to measure IC₅₀ values. Similar benzothiazole-containing analogs have been screened for anticancer activity via enzyme-linked assays .

- Antimicrobial Disk Diffusion : Evaluate bacterial/fungal growth inhibition zones in agar plates, a common method for early-stage antimicrobial profiling .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound in novel reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies, as applied in ICReDD’s reaction path search methods .

- Molecular Dynamics (MD) Simulations : Predict solvation effects and conformational stability using software like COMSOL Multiphysics, which integrates AI for parameter optimization .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer :

- Meta-Analysis with Weighted Statistical Models : Adjust for variability in cell lines or assay conditions using multivariate regression .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing ethyl with bulkier groups) to isolate contributing factors to bioactivity discrepancies .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) between the compound and target enzymes .

- X-ray Crystallography : Resolve co-crystal structures to identify key interactions, as seen in studies of benzimidazole-carboxamide derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting results in solubility studies across different solvent systems?

- Methodological Answer :

- Hansen Solubility Parameters (HSP) : Compare experimental solubility with HSP predictions to identify mismatches in polarity or hydrogen-bonding capacity .

- High-Throughput Solubility Screening : Use automated platforms to test >100 solvent mixtures, reducing bias from limited datasets .

Experimental Design Tables

| Analytical Technique | Key Metrics | Application Example |

|---|---|---|

| HPLC-UV | Retention time, peak area, purity % | Isomer separation |

| DFT Calculations | HOMO-LUMO gap, electrostatic potential maps | Reactivity prediction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.